methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a fused pyridoindole scaffold. Its molecular formula is C₁₅H₁₅ClN₂O₃, with a molecular weight of 306.75 g/mol . The compound features a stereospecific (3S) configuration, a chloroacetyl substituent at position 2, and a methyl ester group at position 3 (Figure 1). This structure is synthesized through multi-step protocols, often involving alkylation or acylation reactions on tetrahydro-β-carboline precursors . Its purity is typically ≥95%, as confirmed by HPLC analysis .
Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-15(20)13-6-10-9-4-2-3-5-11(9)17-12(10)8-18(13)14(19)7-16/h2-5,13,17H,6-8H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDHLJERNCTMG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,
Biological Activity
Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that has garnered attention for its biological activities, particularly as an inhibitor of protein disulfide isomerase (PDI). This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of a pyridoindole framework with a chloroacetyl group and a methyl ester functionality. The compound has a molecular weight of approximately 320.77 g/mol.
The primary mechanism of action for this compound involves the inhibition of PDI. PDI is crucial for protein folding and maturation by facilitating disulfide bond formation. Inhibition of PDI can disrupt cellular processes related to protein maturation and has implications in various diseases, including neurodegenerative disorders.
Key Findings:
- Inhibition of PDI : Studies indicate that this compound effectively binds to PDI and inhibits its activity. This inhibition is significant in cellular stress responses and neuroprotection strategies .
Antiproliferative Effects
Research has shown that derivatives of pyrido[3,4-b]indoles exhibit cytotoxic effects against various cancer cell lines. This compound has demonstrated notable antiproliferative activity in vitro.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 12.8 | Induced apoptosis |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
Neuroprotective Properties
The compound's neuroprotective effects have been highlighted in studies focusing on its ability to mitigate neurotoxic damage. It appears to protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
- Neurodegenerative Disease Model :
- Cancer Treatment Studies :
Comparison with Similar Compounds
Methyl 1-Methyl-β-Carboline-3-Carboxylate (Compound 11)
Ethyl-9-Methyl-1-Phenyl-9H-Pyrido[3,4-b]Indole-3-Carboxylate (Compound 5)
(1S,3R)-RSL3
- Structure : Features a 4-(methoxycarbonyl)phenyl group at position 1 and a chloroacetyl group at position 2.
- Molecular Formula : C₂₃H₂₁ClN₂O₅ (MW: 440.88 g/mol) .
- Application: A known glutathione peroxidase 4 (GPx4) inhibitor, highlighting the pharmacological relevance of β-carbolines with chloroacetyl substituents .
- Key Difference : The additional methoxycarbonylphenyl group increases steric bulk and may enhance target binding specificity compared to the simpler target compound.
Methyl (3R)-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indole-3-Carboxylate Hydrochloride
- Structure : Lacks the chloroacetyl group; exists as a hydrochloride salt.
- Molecular Formula : C₁₃H₁₅ClN₂O₂ (MW: 266.72 g/mol) .
- Application : Used as a versatile scaffold in medicinal chemistry due to its solubility in polar solvents .
- Key Difference : The absence of the chloroacetyl group simplifies reactivity, making it less suitable for covalent binding strategies.
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare methyl (3S)-2-(2-chloroacetyl)pyridoindole carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 3-formyl-indole carboxylates with aminothiazolones under reflux in acetic acid with sodium acetate as a base . For chloroacetyl substitution, a two-step approach is recommended: (1) hydrolysis of methyl esters (e.g., using NaOH in ethanol/water at 85°C) to generate carboxylic acids, followed by (2) chloroacetylation with 2-chloroacetyl chloride in anhydrous conditions . Recrystallization from DMF/acetic acid (1:1) improves purity (>90%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- HPLC : Use a YMC Pack ODS-A column (4.6 mm ID) with a mobile phase gradient of acetonitrile/water to assess purity (≥90% threshold) .
- NMR/IR : Confirm the chloroacetyl group (δ ~4.2 ppm for CH2Cl in ¹H NMR; C=O stretch at ~1700 cm⁻¹ in IR) and ester moiety (δ ~3.7 ppm for methoxy group) .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the chloroacetyl group .
- Neutralize waste with 1 M NaOH before disposal to deactivate reactive intermediates .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for drug design?
- Methodological Answer :
- Basis Sets : Optimize geometry at 6-31G(d,p) in gas phase, then refine with 6-311++G(d,p) for solvent effects (e.g., water, ethanol) .
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate dielectric effects on HOMO/LUMO energies .
- Docking Studies : Map electrostatic potential surfaces to identify binding interactions with targets like SARS-CoV-2 3CLpro .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Methodological Answer :
- Crystal Growth : Slow evaporation from methanol/water (7:3) yields monoclinic crystals (space group P2₁) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with APEX2 software. Address disorder in the chloroacetyl group via SHELXL refinement .
- Hydrogen Bonding : Analyze D–H···A interactions (e.g., C18–H18B···O1, 2.39 Å) to stabilize the lattice .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Methodological Answer :
- Modifications : Replace the chloroacetyl group with bromoacetyl (higher electrophilicity) or methyl esters with ethyl/propyl variants to alter lipophilicity .
- Biological Assays : Test analogs against phosphodiesterase (PDE) isoforms using AOAC SMPR 2014.011 protocols .
- Data Interpretation : Correlate IC50 values with computed parameters (e.g., logP, polar surface area) .
Q. How should researchers resolve contradictions in synthetic yields reported across studies?
- Methodological Answer :
- Variable Identification : Compare reaction conditions (e.g., reports 60% yield after 48-hour hydrogenation vs. 85°C hydrolysis in ) .
- Optimization : Use design of experiments (DoE) to test temperature (70–100°C), catalyst loading (5–10% Pd/C), and solvent ratios .
- Validation : Replicate high-yield protocols (e.g., 60% yield via Pd/C hydrogenation at RT for 48 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
